molecular formula C18H19ClN4 B1672299 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine CAS No. 221470-50-4

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine

Cat. No.: B1672299
CAS No.: 221470-50-4
M. Wt: 326.8 g/mol
InChI Key: XVPRVMIFXXOEFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

FAUC 113 is synthesized through a series of chemical reactions involving pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), along with catalysts like palladium complexes .

Industrial Production Methods

Industrial production of FAUC 113 involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This is achieved through optimization of reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

FAUC 113 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving FAUC 113 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving FAUC 113 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Antitumor Activity

One of the notable applications of pyrazolo[1,5-a]pyridine derivatives is their anticancer properties . Research indicates that compounds within this class can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, functional pyrazolo[1,5-a]pyrimidines have been recognized for their selective protein inhibition and anticancer activity, making them valuable scaffolds for drug development aimed at treating cancer .

Case Study: Anticancer Mechanisms

A study published in the journal Molecules detailed the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation .

Antiinflammatory Properties

Another significant application of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is its anti-inflammatory activity . Pyrazole derivatives have been shown to possess potent anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory mediators.

Case Study: Anti-inflammatory Evaluation

Research conducted by Abd El-Salam et al. demonstrated that specific pyrazolo derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The study evaluated the protective effects against carrageenan-induced edema and confirmed the efficacy of these compounds in reducing inflammation without significant toxicity .

Psychopharmacological Effects

The compound also shows promise in the field of psychopharmacology . Pyrazolo derivatives are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Case Study: Neuropharmacological Studies

In a recent investigation, certain pyrazolo derivatives were tested for their effects on anxiety-like behavior in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a potential role in treating anxiety disorders .

Synthesis and Structural Diversity

The synthetic versatility of this compound allows for the development of a diverse range of derivatives with tailored biological activities. Researchers are exploring various synthetic pathways to enhance the structural diversity of these compounds.

Table 1: Synthetic Pathways and Their Applications

Synthetic MethodResulting CompoundApplication Area
Reaction with β-dicarbonylsPyrazolo derivativesAnticancer agents
Functionalization with aminesModified pyrazolesAnti-inflammatory drugs
Cyclization reactionsComplex heterocyclesPsychopharmacological agents

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are gaining attention in material science due to their photophysical properties. These compounds can serve as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Photophysical Properties

Research has highlighted the exceptional photophysical characteristics of pyrazolo derivatives, which can be exploited in developing new materials for electronic applications. Their ability to form stable crystalline structures enhances their utility in solid-state applications .

Mechanism of Action

FAUC 113 exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, thereby modulating dopamine signaling pathways in the brain. The molecular targets of FAUC 113 include the dopamine D4 receptor, which is involved in regulating mood, cognition, and behavior .

Biological Activity

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine D4 receptor antagonist. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C${15}$H${17}$ClN$_{4}$
  • Molecular Weight : Approximately 302.77 g/mol

The structure consists of a pyrazolo[1,5-a]pyridine core with a piperazine moiety substituted by a 4-chlorophenyl group, enhancing its pharmacological properties. The unique scaffold allows for diverse interactions with biological targets, particularly neurotransmitter receptors.

Dopamine D4 Receptor Antagonism

This compound exhibits high affinity and selectivity for the human dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

  • Interaction Studies : Research indicates that this compound interacts specifically with dopamine D4 receptors without activating them, modulating dopaminergic signaling pathways crucial for managing dopamine dysregulation disorders .

Antitubercular Activity

In addition to its neuropharmacological effects, derivatives of pyrazolo[1,5-a]pyridine have shown promising antitubercular properties. In vitro studies indicate that compounds with similar scaffolds exhibit activity against Mycobacterium tuberculosis H37Rv .

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of this compound and their key features:

Compound NameStructureKey Features
3-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineStructureSimilar scaffold with methoxy substitution; potential for varied biological activity.
3-[4-(Phenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineStructureLacks chlorine; may exhibit different pharmacological profiles.
3-[4-(Fluorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineStructureFluorine substitution may enhance metabolic stability and receptor affinity.

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various therapeutic contexts:

  • Schizophrenia Treatment : A study highlighted its efficacy in modulating symptoms associated with schizophrenia through dopamine receptor antagonism .
  • ADHD Management : The compound's ability to selectively inhibit the D4 receptor suggests potential applications in treating ADHD .
  • Antitubercular Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant activity against Mycobacterium tuberculosis, indicating a dual therapeutic potential .

Properties

CAS No.

221470-50-4

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2

InChI Key

XVPRVMIFXXOEFR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine
3-4ClPhPipPP
FAUC 113
FAUC-113

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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